

Synthesis of D-Methionyl-L-serine for Research Applications

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Compound of Interest		
Compound Name:	D-Methionyl-L-serine	
Cat. No.:	B15159689	Get Quote

Abstract

This application note provides a detailed protocol for the solution-phase synthesis of the dipeptide **D-Methionyl-L-serine**. This method is intended for researchers in biochemistry, pharmacology, and drug development who require a reliable method for producing this specific dipeptide for their studies. The protocol employs standard peptide coupling techniques, utilizing readily available starting materials and reagents. Detailed methodologies for synthesis, purification, and characterization are provided, along with representative data and visualizations to guide the researcher.

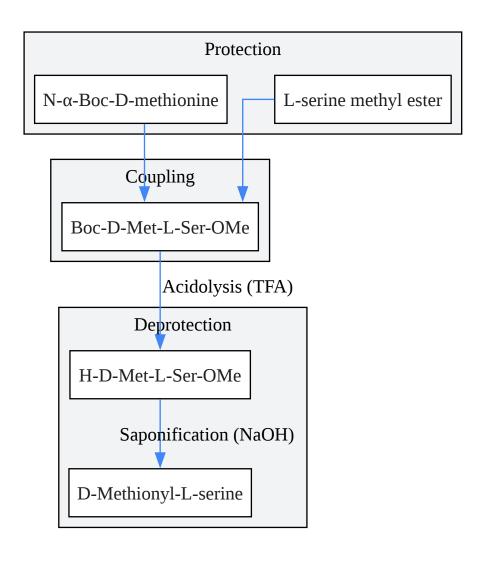
Introduction

Dipeptides containing D-amino acids are of significant interest in various fields of research due to their increased resistance to enzymatic degradation, which can lead to a longer in vivo half-life compared to their L-enantiomeric counterparts.[1] **D-Methionyl-L-serine**, in particular, may serve as a valuable tool in studying peptide transport, metabolism, and as a building block for more complex peptidomimetics. The synthesis of such dipeptides requires a strategic approach involving the protection of reactive functional groups to ensure the specific formation of the desired peptide bond.[2][3] This document outlines a robust solution-phase synthesis strategy, which is well-suited for producing the dipeptide on a research scale.

Overall Synthesis Workflow



The synthesis of **D-Methionyl-L-serine** is accomplished through a multi-step process that includes protection of the constituent amino acids, coupling to form the dipeptide, and subsequent deprotection to yield the final product.



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Caption: Overall workflow for the synthesis of **D-Methionyl-L-serine**.

Experimental Protocols Materials and Reagents

All amino acids and reagents should be of high purity, suitable for peptide synthesis.

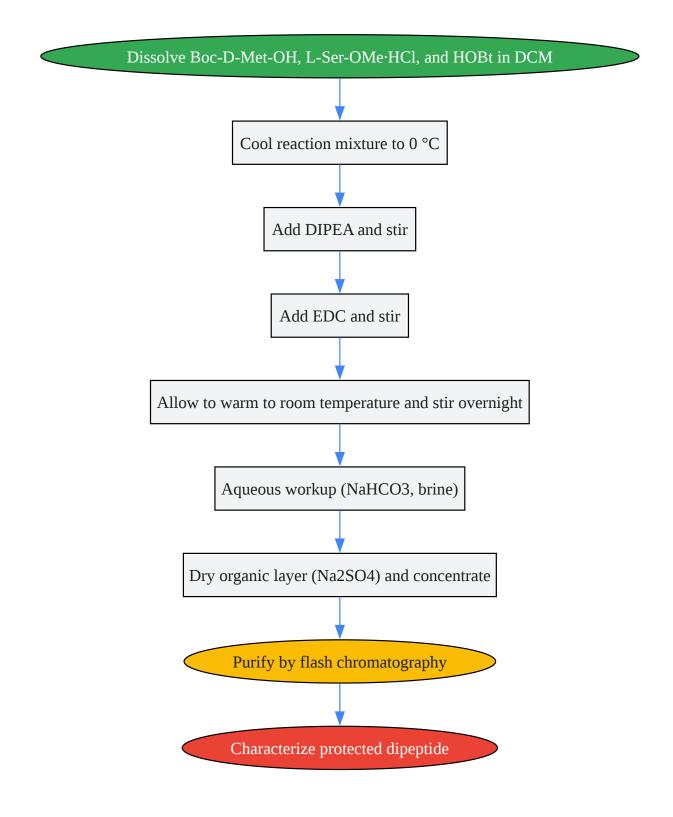


Reagent	Supplier	Purity
Boc-D-methionine (Boc-D-Met-OH)	Sigma-Aldrich	≥98%
L-serine methyl ester hydrochloride	Sigma-Aldrich	≥98%
1-Ethyl-3-(3- dimethylaminopropyl)carbodiim ide (EDC)	Sigma-Aldrich	≥98%
1-Hydroxybenzotriazole (HOBt)	Sigma-Aldrich	≥98%
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	≥99%
Dichloromethane (DCM), anhydrous	Sigma-Aldrich	≥99.8%
Ethyl acetate (EtOAc)	Sigma-Aldrich	≥99.5%
Hexanes	Sigma-Aldrich	≥98.5%
Trifluoroacetic acid (TFA)	Sigma-Aldrich	≥99%
Sodium hydroxide (NaOH)	Sigma-Aldrich	≥97%
Methanol (MeOH)	Sigma-Aldrich	≥99.8%
Saturated aqueous sodium bicarbonate	Lab Prepared	N/A
Brine	Lab Prepared	N/A
Anhydrous sodium sulfate	Sigma-Aldrich	≥99%

Protocol 1: Synthesis of Boc-D-Methionyl-L-serine methyl ester

This protocol describes the coupling of N-terminally protected D-methionine with C-terminally protected L-serine.





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Caption: Experimental workflow for the synthesis of the protected dipeptide.



Procedure:

- To a round-bottom flask, add Boc-D-methionine (1.0 eq), L-serine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq).
- Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately
 0.1 M with respect to Boc-D-methionine.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.[4]
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash chromatography on silica gel using a gradient of ethyl
 acetate in hexanes to afford the pure protected dipeptide.[5][6]

Representative Data:

Parameter	Value
Yield	85-95%
Purity (by LC-MS)	>95%
TLC Rf	0.4 (50% EtOAc/Hexanes)



Protocol 2: Deprotection of Boc-D-Methionyl-L-serine methyl ester

This protocol describes the two-step deprotection to yield the final dipeptide.

- Boc Deprotection (Acidolysis):
 - Dissolve the purified Boc-D-Met-L-Ser-OMe in a 50% solution of trifluoroacetic acid (TFA) in DCM.
 - 2. Stir the solution at room temperature for 1-2 hours.
 - 3. Monitor the deprotection by TLC.
 - 4. Concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.
 - 5. The resulting product, H-D-Met-L-Ser-OMe·TFA salt, can be used in the next step without further purification.
- Ester Deprotection (Saponification):
 - Dissolve the H-D-Met-L-Ser-OMe-TFA salt in methanol.
 - 2. Cool the solution to 0 °C and add 1 M aqueous sodium hydroxide (NaOH) (1.1 eq) dropwise.
 - Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
 - 4. Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~7.
 - 5. Concentrate the solution in vacuo to remove the methanol.
 - The resulting aqueous solution can be lyophilized to obtain the crude **D-Methionyl-L-serine**.
 - 7. If necessary, the product can be further purified by reversed-phase chromatography.



Characterization Data

The final product should be characterized to confirm its identity and purity.

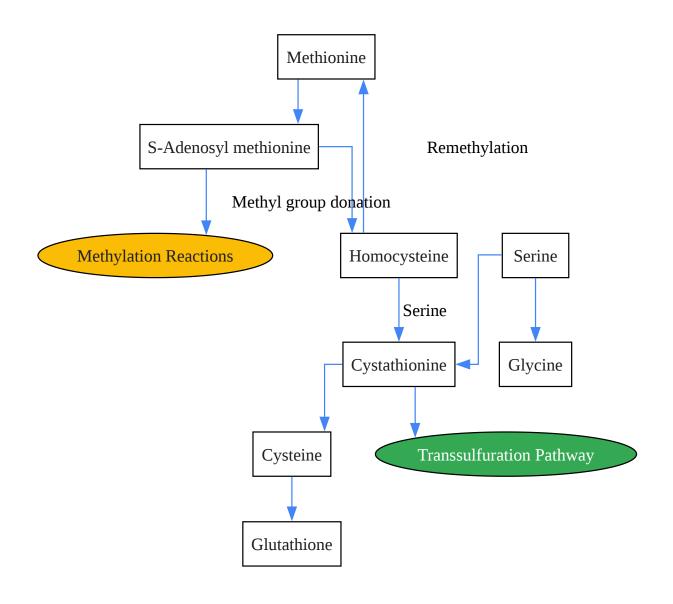
Table 1: Representative Characterization Data for **D-Methionyl-L-serine**

Analysis Technique	Expected Result
Mass Spectrometry (ESI+)	Calculated for $C_8H_{16}N_2O_4S$: 236.08. Found: m/z = 237.09 [M+H] ⁺ .[7][8]
¹H NMR (400 MHz, D₂O)	δ (ppm): 4.35 (t, 1H, α-H Ser), 3.95 (t, 1H, α-H Met), 3.80 (d, 2H, β-H Ser), 2.60 (t, 2H, γ-H Met), 2.10 (s, 3H, ε-CH $_3$ Met), 2.05-1.90 (m, 2H, β-H Met).[9][10]
Purity (HPLC)	>98%

Signaling Pathway Diagram

While **D-Methionyl-L-serine** does not have a single, well-defined signaling pathway it is directly involved in, its constituent amino acids are central to cellular metabolism. The diagram below illustrates the metabolic context of methionine and serine.





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Caption: Metabolic pathways involving methionine and serine.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of **D-Methionyl-L-serine** for research purposes. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this dipeptide in high purity and yield. The provided data and diagrams serve as a useful guide for the successful execution of this synthetic procedure.



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